molecular formula C8H6BNO2 B1526013 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile CAS No. 947162-60-9

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile

Cat. No. B1526013
CAS RN: 947162-60-9
M. Wt: 158.95 g/mol
InChI Key: BVHJQLCNDBJUEC-UHFFFAOYSA-N
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Description

“1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile” is a chemical compound . It is also known as 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic Acid and 5-Carboxybenzoboroxole . The compound appears as a white to light yellow to light orange powder to crystal .


Synthesis Analysis

The synthesis of this compound involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3 H)-ol with various activated (hetero)arylcarboxylic acids . This process results in a series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides .


Molecular Structure Analysis

The molecular formula of this compound is C8H7BO4 . The InChI code is 1S/C8H7BO4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3,12H,4H2,(H,10,11) .


Chemical Reactions Analysis

The compound has been tested in vitro against a panel of clinically important fungi and bacteria, including mycobacteria . Some of the compounds inhibited the growth of mycobacteria in the range of micromolar concentrations and retained this activity also against multidrug-resistant clinical isolates .

Scientific Research Applications

Antimicrobial Agent Development

This compound has shown promise as a precursor in the synthesis of antimicrobial agents. Researchers have utilized it to create a series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides, which have been tested against a variety of clinically important fungi and bacteria . These compounds have demonstrated inhibitory effects on the growth of mycobacteria at micromolar concentrations, including multidrug-resistant strains .

Boron-Containing Drug Design

As a boron-containing compound, it is part of a novel class of molecules that are being explored for drug design. The unique properties of boron allow for the creation of drugs with specific mechanisms of action, such as enzyme inhibition . This can lead to the development of new treatments for diseases where traditional organic compounds have been less effective.

Organic Synthesis

In the field of organic chemistry, this compound serves as a versatile building block. Its structure allows for various functional group transformations, making it a valuable reagent for constructing complex organic molecules. This is particularly useful in the synthesis of pharmaceuticals and other biologically active compounds .

Chemical Biology Probes

Due to its reactivity and specificity, this compound can be used to create probes for chemical biology studies. These probes can help in understanding biological processes at the molecular level, such as enzyme-substrate interactions and the role of specific proteins in disease pathology .

Material Science

The boron-oxygen bond in the compound’s structure imparts unique electronic properties, making it a candidate for use in material science applications. It could potentially be used in the development of new materials with specific optical or electronic characteristics .

Agricultural Chemistry

Boron is an essential nutrient for plant growth, and compounds containing boron can be used in agricultural chemistry to develop new fertilizers or growth agents. The compound’s structure could be modified to control its release into the soil, optimizing nutrient uptake by plants .

Safety And Hazards

The compound is classified as a hazard under GHS07 . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHJQLCNDBJUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile

CAS RN

947162-60-9
Record name 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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